molecular formula C5H5KN2O4 B14762594 potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate

potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate

Cat. No.: B14762594
M. Wt: 196.20 g/mol
InChI Key: SRSGGWMWXVQKTC-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate can be synthesized through the reaction of orotic acid with potassium hydroxide. The reaction typically involves dissolving orotic acid in water, followed by the addition of potassium hydroxide to form the potassium salt. The resulting solution is then evaporated to obtain the crystalline product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the quality and purity of the final product. The compound is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydropyrimidine compounds. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate involves its role as a precursor in the biosynthesis of nucleotides. It is converted into orotidine-5’-monophosphate (OMP) and subsequently into uridine monophosphate (UMP), which are essential components of RNA and DNA. This pathway is crucial for cellular replication and repair . The compound’s effects on liver function are attributed to its ability to enhance the synthesis of nucleotides, thereby promoting the repair and regeneration of liver cells .

Comparison with Similar Compounds

Potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Sodium orotate: Similar to potassium orotate but with sodium as the counterion.

    Orotic acid: The parent compound of potassium orotate, used in similar applications but without the potassium ion.

    Uracil: A pyrimidine derivative that is a component of RNA.

This compound is unique due to its specific role in nucleotide biosynthesis and its potential therapeutic applications, particularly in liver health .

Properties

Molecular Formula

C5H5KN2O4

Molecular Weight

196.20 g/mol

IUPAC Name

potassium;2,6-dioxo-1,3-diazinane-4-carboxylate

InChI

InChI=1S/C5H6N2O4.K/c8-3-1-2(4(9)10)6-5(11)7-3;/h2H,1H2,(H,9,10)(H2,6,7,8,11);/q;+1/p-1

InChI Key

SRSGGWMWXVQKTC-UHFFFAOYSA-M

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)[O-].[K+]

Origin of Product

United States

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